Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate
Overview
Description
“Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate” is a chemical compound with the CAS Number: 39736-29-3. It has a molecular weight of 218.3 and its molecular formula is C7H10N2O2S2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C7H10N2O2S2 . The InChI code for this compound is 1S/C7H11N2O2S2/c1-3-11-6(10)4-5(8)9-7(12-2)13-4/h13H,3,8H2,1-2H3 .
Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a density of 1.4±0.1 g/cm3, a boiling point of 368.6±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . The compound has a molar refractivity of 54.7±0.4 cm3, and a molar volume of 159.1±5.0 cm3 .
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate is a derivative of the thiazole group with substantial importance in synthetic chemistry. Its chemical modifications and synthesis utilize readily available materials. The structures of its synthesized derivatives are confirmed using various spectral techniques. These derivatives exhibit antimicrobial activities against several strains of bacteria and fungi, indicating the compound's potential in developing antimicrobial agents (Desai, Bhatt, & Joshi, 2019). Additionally, modifications in this compound have been explored for developing new chemical entities with potential pharmacological activities (Dovlatyan, Eliazyan, Pivazyan, Kazaryan, & Engoyan, 2004).
Applications in Material Science
One notable application of this compound is in material science, particularly as a corrosion inhibitor. Studies have demonstrated its efficacy in preventing corrosion of AA6061 alloy in hydrochloric acid media. The efficiency of this compound as a corrosion inhibitor increases with concentration and temperature, making it a valuable compound in materials protection and engineering (Raviprabha & Bhat, 2019).
Role in Anticancer Research
The compound has been synthesized and tested for antiproliferative activity against breast cancer cells. Various derivatives of this compound have been created and evaluated for their effectiveness in inhibiting cancer cell growth, showing promising results in the field of cancer research (Sonar, Pardeshi, Dokhe, Kharat, Zine, Kótai, Pawar, & Thore, 2020).
Exploration in Antimicrobial and Antitubercular Activities
In addition to its applications in material science and cancer research, the compound has been explored for its antimicrobial, antimalarial, and antitubercular activities. The synthesis process of imidazo[2,1-b]thiazole derivatives from this compound under green chemistry conditions shows potential for developing new antimicrobial agents (Vekariya, Patel, Vekariya, Prajapati, Rajani, Rajani, & Patel, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as 2-aminothiazoles, have been reported to have promising therapeutic roles as antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Mode of Action
It’s known that the compound’s interaction with its targets leads to changes at the molecular level, which can result in various biological effects .
Biochemical Pathways
Similar compounds have been shown to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate .
Properties
IUPAC Name |
ethyl 4-amino-2-methylsulfanyl-1,3-thiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S2/c1-3-11-6(10)4-5(8)9-7(12-2)13-4/h3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFDSQXKSGGKCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)SC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327666 | |
Record name | Ethyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24831730 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
39736-29-3 | |
Record name | Ethyl 4-amino-2-(methylthio)-5-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39736-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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